molecular formula C14H8F2O B3260534 p-(3,4-Difluorophenylethynyl)phenol CAS No. 331718-48-0

p-(3,4-Difluorophenylethynyl)phenol

Cat. No.: B3260534
CAS No.: 331718-48-0
M. Wt: 230.21 g/mol
InChI Key: RQCGXQPFVDBJIJ-UHFFFAOYSA-N
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Description

p-(3,4-Difluorophenylethynyl)phenol is a chemical compound with the molecular formula C14H8F2O and a molecular weight of 230.21 g/mol It is characterized by the presence of two fluorine atoms on the phenyl ring and an ethynyl group connecting the phenyl ring to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(3,4-Difluorophenylethynyl)phenol typically involves the reaction of 3,4-difluorophenylacetylene with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

p-(3,4-Difluorophenylethynyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-(3,4-Difluorophenylethynyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of p-(3,4-Difluorophenylethynyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The ethynyl group allows for strong interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • p-(3-Fluorophenylethynyl)phenol
  • p-(4-Fluorophenylethynyl)phenol
  • p-(3,4-Difluorophenylethynyl)benzene

Uniqueness

p-(3,4-Difluorophenylethynyl)phenol is unique due to the presence of two fluorine atoms on the phenyl ring, which enhances its chemical stability and reactivity compared to similar compounds with fewer or no fluorine atoms. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity .

Properties

IUPAC Name

4-[2-(3,4-difluorophenyl)ethynyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O/c15-13-8-5-11(9-14(13)16)2-1-10-3-6-12(17)7-4-10/h3-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCGXQPFVDBJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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